molecular formula C9H8F2O4 B181705 4-(Difluoromethoxy)-3-methoxybenzoic acid CAS No. 162401-59-4

4-(Difluoromethoxy)-3-methoxybenzoic acid

Cat. No.: B181705
CAS No.: 162401-59-4
M. Wt: 218.15 g/mol
InChI Key: QEZBOPWZULAPBJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxybenzoic acid is a benzoic acid derivative that serves as a key chemical building block in organic synthesis and pharmaceutical research. Its core research value is linked to its structural similarity to potent bioactive molecules, particularly in investigating therapeutic pathways for fibrotic diseases. Recent scientific investigations into a closely related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), have demonstrated significant inhibitory effects on the Transforming Growth Factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transformation (EMT) in vitro models . This pathway is critical in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive lung condition. Furthermore, studies in animal models have shown that the related molecule can ameliorate bleomycin-induced pulmonary fibrosis, improving lung function and reducing collagen deposition . The mechanism of action is associated with the attenuation of the TGF-β1/Smad signaling pathway, leading to the downregulation of fibrosis-associated proteins such as α-SMA and collagen I . This makes this compound a compound of high interest for researchers exploring novel anti-fibrotic agents and the molecular mechanisms underlying tissue remodeling and fibrosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZBOPWZULAPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 4 Difluoromethoxy 3 Methoxybenzoic Acid

Chemical Structure and Formula

4-(Difluoromethoxy)-3-methoxybenzoic acid is a white solid compound. cymitquimica.com Its chemical structure consists of a benzoic acid core substituted with a difluoromethoxy group at the 4-position and a methoxy (B1213986) group at the 3-position.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
CAS Number 162401-59-4 cymitquimica.comechemi.com
Molecular Formula C₉H₈F₂O₄ cymitquimica.comechemi.com
Molecular Weight 218.15 g/mol echemi.com
SMILES COC1=C(C=CC(=C1)C(=O)O)OC(F)F uni.lu

| InChI Key | QEZBOPWZULAPBJ-UHFFFAOYSA-N cymitquimica.com |

Spectroscopic Data

Reactivity and Mechanistic Investigations of 4 Difluoromethoxy 3 Methoxybenzoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle, enabling a variety of chemical transformations to produce a range of derivatives. These reactions are fundamental to its application as a building block in organic synthesis.

The carboxylic acid functionality of 4-(difluoromethoxy)-3-methoxybenzoic acid readily undergoes esterification. This classic reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. The resulting esters are often valuable intermediates in their own right. For instance, the methyl ester, 4-(difluoromethoxy)-3-methoxy-benzoic acid methyl ester, is a known derivative. chemicalbook.comchemicalbook.com In principle, a wide array of esters can be synthesized from this carboxylic acid, as the nature of the ester group is determined by the alcohol used in the reaction. google.com

Fischer esterification, a common method for this transformation, would involve heating the benzoic acid derivative with an alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid like sulfuric acid. The synthesis of various ester derivatives is a common strategy in the development of new chemical entities. google.comossila.com

Table 1: Examples of Esterification Reactions

ReactantReagentsProductReaction Type
This compoundMethanol, H₂SO₄ (catalyst)4-(Difluoromethoxy)-3-methoxy-benzoic acid methyl esterFischer Esterification
This compoundEthanol, H₂SO₄ (catalyst)4-(Difluoromethoxy)-3-methoxy-benzoic acid ethyl esterFischer Esterification

Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, which is often considered a blend of the high reactivity of acyl chlorides and the stability of activated esters. researchgate.net They exhibit enhanced stability towards hydrolysis compared to other acyl halides and often lead to fewer side-reactions during nucleophilic substitution. researchgate.net The conversion of this compound into its corresponding acyl fluoride (B91410) provides a reactive intermediate for various coupling reactions. researchgate.netelsevierpure.com

The direct conversion of carboxylic acids to acyl fluorides is achieved through deoxyfluorination. Several modern reagents have been developed for this purpose, offering mild and selective reaction conditions. These methods avoid the need for pre-functionalization steps. researchgate.net

Common deoxyfluorinating agents applicable to this transformation include:

(Me₄N)SCF₃: This bench-stable, solid reagent allows for the efficient and selective conversion of both aliphatic and aromatic carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. researchgate.netorganic-chemistry.org

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is known for being more thermally stable than DAST and is effective in converting carboxylic acids to their acyl fluoride counterparts. organic-chemistry.org

XtalFluor-E: This reagent, often used with a catalytic amount of sodium fluoride (NaF), can produce acyl fluorides from carboxylic acids at room temperature. organic-chemistry.org

CpFluor (3,3-Difluoro-1,2-diphenylcyclopropene): This stable reagent facilitates the deoxyfluorination of a wide range of carboxylic acids under neutral conditions. organic-chemistry.org

Mechanistically, some of these transformations can be complex. For example, using reagents like BT-SCF₃ (2-(Trifluoromethylthio)benzothiazolium triflate), the reaction may proceed through pathways that allow for the use of sub-stoichiometric amounts of the fluorinating agent. beilstein-journals.org

Recent advancements have introduced catalytic methods for the synthesis of acyl fluorides, which represent a more atom-economical approach. These strategies often involve transition-metal catalysis or organocatalysis to activate the C-F bond for transformation. researchgate.netelsevierpure.com While specific catalytic examples for this compound are not detailed, general principles from the literature can be applied. For instance, methods utilizing pentafluoropyridine (B1199360) to generate acyl fluorides in situ under mild conditions for subsequent reactions like amide bond formation have been developed. researchgate.net Transition-metal-mediated processes and N-heterocyclic carbene (NHC) catalysis are also emerging as powerful tools for C-F bond activation and the synthesis of these valuable compounds. researchgate.netelsevierpure.com

Table 2: Selected Deoxyfluorination Reagents for Acyl Fluoride Synthesis

ReagentTypical ConditionsKey Advantages
(Me₄N)SCF₃Room temperature, additive-freeBench-stable solid, high selectivity, simple purification. researchgate.netorganic-chemistry.org
Deoxo-FluorVariableMore thermally stable than DAST. organic-chemistry.org
XtalFluor-E / NaF (cat.)Room temperature, EtOAcMild conditions, allows for sequential reactions. organic-chemistry.org
CpFluorNeutral conditionsBroad substrate scope including aryl carboxylic acids. organic-chemistry.org

The synthesis of hydrazide derivatives is another important transformation of the carboxylic acid group. Typically, this is achieved by reacting an ester derivative, such as the methyl ester of this compound, with hydrazine (B178648) hydrate. nih.govprepchem.com This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by the hydrazine.

Alternatively, the carboxylic acid can be converted into a more reactive species, such as an acyl chloride or acyl fluoride, which then reacts readily with hydrazine. ossila.com The resulting 4-(difluoromethoxy)-3-methoxybenzohydrazide (B2361482) can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles. ossila.comnih.gov For example, the general procedure for synthesizing 4-methoxybenzoylhydrazones involves refluxing 4-methoxybenzohydrazide with various aldehydes in methanol. nih.gov A similar approach could be applied to the hydrazide of this compound.

Transformation to Acyl Fluorides

Reactivity of the Difluoromethoxy and Methoxy (B1213986) Groups on the Aromatic Ring

The electronic properties of the aromatic ring in this compound are modulated by the combined influence of the methoxy (-OCH₃) and difluoromethoxy (-OCHF₂) substituents. These groups affect the ring's electron density and, consequently, its susceptibility to electrophilic aromatic substitution.

The methoxy group is a well-understood activating group. proprep.com Through its resonance effect, the oxygen atom's lone pairs delocalize into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. vaia.com This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgmsu.edu The methoxy group is a strong ortho, para-director in electrophilic aromatic substitution reactions. vaia.com

The difluoromethoxy group , in contrast, has more complex electronic effects. The presence of two electron-withdrawing fluorine atoms significantly alters its properties compared to a methoxy group. The -OCHF₂ group is considered a lipophilic hydrogen bond donor. nih.gov Research on the related difluoro(methoxy)methyl group (-CF₂OCH₃) indicates that it acts as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.ua The presence of the CF₂ moiety can induce conformational changes and increase the acidity of neighboring groups. nih.gov The biodegradation of compounds containing C-F bonds is known to be challenging due to the strength of these bonds. nih.gov

In this compound, the two groups are positioned meta to each other. The activating, electron-donating methoxy group at position 3 and the likely electron-withdrawing difluoromethoxy group at position 4 create a nuanced reactivity profile. The carboxylic acid group at position 1 is a deactivating, meta-directing group. Therefore, any further electrophilic substitution on the aromatic ring would be directed by the complex interplay of these three substituents, with the activating methoxy group likely having a dominant directing effect towards its ortho positions (positions 2 and 6), which are also influenced by the other groups.

Table 3: Electronic Effects of Substituents on the Aromatic Ring

Substituent GroupPositionElectronic EffectDirecting Effect (for Electrophilic Substitution)
-COOH1Deactivating / Electron-withdrawingMeta
-OCH₃3Activating / Electron-donating (Resonance) > Electron-withdrawing (Inductive)Ortho, Para
-OCHF₂4Electron-withdrawing (Inductive)Meta (predicted)

Nucleophilic Aromatic Substitution (SNAr) Pathways of Substituted Benzoic Acids

Nucleophilic aromatic substitution (SNAr) reactions are contingent on the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. In this compound, the difluoromethoxy group (-OCF2H) exerts an electron-withdrawing effect, which is a prerequisite for this reaction pathway. However, this is tempered by the electron-donating resonance effect of the adjacent methoxy group (-OCH3).

Electrophilic Aromatic Substitution (EAS): Inductive and Resonance Effects of Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring is controlled by the directing effects of the existing substituents. The methoxy group is a potent activating group and is ortho-, para-directing due to its ability to donate electron density via resonance. In contrast, the carboxylic acid group is a deactivating, meta-directing group. The difluoromethoxy group is generally considered deactivating due to the strong inductive pull of the fluorine atoms, which overrides its weaker resonance donation.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall EffectDirecting Preference
-OCH₃ -I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-COOH -I (Withdrawing)-R (Withdrawing)DeactivatingMeta
-OCF₂H -I (Strongly Withdrawing)+R (Weakly Donating)DeactivatingOrtho, Para

Regioselective Transformations of Aromatic Substituents (e.g., Oxidation, Reduction)

The functional groups attached to the aromatic ring can be selectively modified. The carboxylic acid moiety is readily reduced to a primary alcohol, (4-(difluoromethoxy)-3-methoxyphenyl)methanol, using standard reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

Cleavage of the ether linkages is also a possible transformation. The methoxy group can be selectively cleaved under certain conditions using reagents like boron tribromide (BBr₃), which is a common method for the demethylation of aryl methyl ethers. The difluoromethoxy group is generally more robust and resistant to cleavage than the methoxy group due to the strengthening of the carbon-oxygen bond by the fluorine atoms. Harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr), would likely be required to cleave the difluoromethoxy ether.

Elucidation of Key Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving fluorinated compounds is pivotal for designing efficient and selective synthetic routes.

Radical Intermediates in Difluoromethoxylation Reactions

The introduction of the difluoromethoxy group onto aromatic rings frequently proceeds via mechanisms involving radical intermediates. One established method for the difluoromethylation of alcohols and phenols, which can be conceptually extended to difluoromethoxylation, involves the use of radical precursors. For instance, a difluoromethyl radical (•CHF₂) can be generated from a suitable precursor, which then reacts with a hydroxyl group to form the difluoromethoxy linkage.

Alternative strategies may involve the generation of a difluoromethoxyl radical (•OCF₂H) itself, which can then be captured by an appropriate aromatic substrate. The precise nature of these radical intermediates and the conditions required for their generation and subsequent reaction are areas of active research, aiming to provide milder and more efficient methods for synthesizing difluoromethoxylated compounds.

Catalytic Cycles in Palladium and Nickel Mediated Transformations of Fluorinated Aryl Systems

Palladium and nickel-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions operate through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A halogenated derivative of this compound could serve as a substrate in these transformations. For example, an aryl bromide or iodide derivative could undergo oxidative addition to a low-valent palladium or nickel complex. Subsequent transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) followed by reductive elimination would yield the cross-coupled product and regenerate the active catalyst.

The presence of the fluorine atoms in the difluoromethoxy group can influence the electronic properties of the aromatic ring and, consequently, the kinetics of the catalytic cycle. While palladium catalysts are widely used, nickel catalysts have emerged as particularly effective for transformations involving less reactive aryl electrophiles, such as aryl fluorides. The choice of catalyst, ligands, and reaction conditions is paramount to achieving high efficiency and selectivity in the synthesis of complex fluorinated aryl systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is used to characterize its unique structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their electronic environments. The spectrum for this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the methoxy protons, and the proton of the difluoromethoxy group.

The aromatic region would display a characteristic splitting pattern for the three protons on the benzene ring. The proton of the difluoromethoxy group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms, a key signature for this functional group. The methoxy group protons would be visible as a sharp singlet. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
> 10.0Broad Singlet1H-COOH
~7.7Doublet1HAr-H
~7.6Doublet of Doublets1HAr-H
~7.3Doublet1HAr-H
~6.6Triplet (t)1H-OCHF₂
~3.9Singlet3H-OCH₃

Note: Data is predicted based on analysis of structurally similar compounds, including 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show signals for the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethoxy group. The carbons attached to the electronegative oxygen and fluorine atoms will appear at characteristic downfield shifts. Specifically, the carbon of the difluoromethoxy group will exhibit a triplet due to the one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~170C=O (Carboxylic Acid)
~152Ar-C (quaternary)
~148Ar-C (quaternary)
~125Ar-CH
~124Ar-C (quaternary)
~118Ar-CH
~115 (t)-OCHF₂
~113Ar-CH
~56-OCH₃

Note: Data is predicted based on established chemical shift values for substituted benzoic acids. rsc.orgchemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine atoms within a molecule. reddit.com For this compound, this technique is crucial for confirming the presence and electronic environment of the difluoromethoxy group.

The two fluorine atoms in the -OCHF₂ group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single adjacent proton (¹J-FH). The chemical shift of this signal provides confirmation of the difluoromethoxy moiety.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J)Assignment
~-80 to -100Doublet (d)~74 Hz-OCHF₂

Note: Chemical shift is referenced to CFCl₃. The value is an approximation based on typical shifts for difluoromethoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Weight Confirmation and Fragmentation Pattern Analysis

The nominal molecular weight of this compound is 218.15 g/mol , calculated from its molecular formula, C₉H₈F₂O₄. chemicalbook.com In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 218.

Common fragmentation pathways for benzoic acids include the loss of water (H₂O), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH). For this specific molecule, fragmentation could also involve the loss of the methoxy group (•OCH₃) or cleavage of the difluoromethoxy group. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
218[M]⁺
201[M - OH]⁺
187[M - OCH₃]⁺
173[M - COOH]⁺
152[M - CHF₂O]⁺

Note: This table presents plausible fragmentation ions. Actual observed fragments depend on the ionization technique and energy.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. The exact mass of this compound is calculated as 218.03906 Da.

By comparing the experimentally measured exact mass to the theoretical value, the molecular formula C₉H₈F₂O₄ can be unequivocally confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS can also be applied to fragment ions to confirm their elemental formulas, further aiding in structural elucidation. Predicted HRMS data for common adducts provides further confidence in identification.

Table 5: Predicted High-Resolution Mass Spectrometry Data for Adducts of this compound

AdductPredicted m/z
[M+H]⁺219.04634
[M+Na]⁺241.02828
[M-H]⁻217.03178

Source: PubChem

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information about the functional groups and electronic properties of molecules.

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, publicly available IR spectrum for this compound is not readily found in the literature, the expected vibrational frequencies can be predicted by analyzing the spectra of closely related compounds, such as 3,4-dimethoxybenzoic acid and other substituted benzoic acids.

The IR spectrum of a benzoic acid derivative is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the carboxylic acid group, which typically appears in the region of 1700-1680 cm⁻¹. For instance, in 3,4-dimethoxybenzoic acid, this peak is observed at 1677 cm⁻¹. The broad O-H stretching band of the carboxylic acid, usually found between 3300 and 2500 cm⁻¹, is another characteristic feature, often showing a complex pattern due to hydrogen bonding.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. For 3,4-dimethoxybenzoic acid, these aromatic C=C stretching bands are seen at 1591 cm⁻¹, 1517 cm⁻¹, and 1423 cm⁻¹. The methoxy group (-OCH₃) typically exhibits a C-H stretching vibration around 2850-2960 cm⁻¹ and a characteristic C-O stretching band. In the case of 3,4-dimethoxybenzoic acid, C-O stretching vibrations are observed at 1268 cm⁻¹, 1186 cm⁻¹, and 1108 cm⁻¹.

The difluoromethoxy group (-OCHF₂) in this compound would introduce additional characteristic absorption bands. The C-F stretching vibrations are expected to be strong and would likely appear in the 1100-1000 cm⁻¹ region.

Table 1: Predicted IR Absorption Bands for this compound Based on Related Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Carboxylic AcidC=O Stretch1700 - 1680
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1600 - 1450
Methoxy GroupC-H Stretch2960 - 2850
Methoxy GroupC-O Stretch~1270 - 1100
Difluoromethoxy GroupC-F Stretch~1100 - 1000

Note: The data in this table is predictive and based on the analysis of analogous compounds.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). researchgate.net These absorptions are due to π → π* electronic transitions within the benzene ring and the conjugated carboxylic acid group. libretexts.org

The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, tend to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). The difluoromethoxy group, being electron-withdrawing, would also influence the electronic transitions.

While a specific UV-Vis spectrum for this compound is not available in the public domain, we can infer its likely characteristics. The presence of both an electron-donating methoxy group and an electron-withdrawing difluoromethoxy group would lead to a complex interplay affecting the energy of the π → π* transitions. It is expected that the absorption maxima would be shifted compared to unsubstituted benzoic acid. For instance, benzoic acid in an acidic aqueous solution shows absorption maxima at approximately 230 nm and 273 nm. rsc.org The substitution pattern in this compound would likely result in absorption maxima at different wavelengths, reflecting the altered electronic distribution in the aromatic system.

Table 2: Typical UV-Vis Absorption Maxima for Benzoic Acid and Derivatives

CompoundSolvent/pHλ_max (nm)
Benzoic AcidAcidic Water~230, ~273 rsc.org
Benzoic AcidBasic Water~224, ~268 rsc.org
Substituted Benzoic AcidsVarious200 - 300 researchgate.net

Note: The specific λ_max for this compound is not available and would require experimental determination.

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA analysis would reveal the temperature at which it begins to decompose. While a specific TGA curve for this compound is not publicly available, the TGA of benzoic acid can be used as a reference. Benzoic acid typically shows a single-step decomposition, sublimating before it melts under atmospheric pressure. A TGA curve of benzoic acid shows a significant mass loss starting around 100°C, corresponding to its sublimation. researchgate.net

The thermal stability of this compound is expected to be influenced by its substituents. The presence of the difluoromethoxy and methoxy groups would alter its molecular weight and intermolecular forces compared to benzoic acid, which in turn would affect its decomposition temperature. A detailed TGA study would be necessary to determine the precise thermal decomposition profile and to compare its stability with other related benzoic acid derivatives. For example, studies on hydroxy benzoic acid derivatives have shown that the position of the substituent can significantly affect the activation energy of decomposition. researchgate.net

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. pnnl.govthermofisher.com This analysis is crucial for confirming the empirical formula of a newly synthesized compound.

For this compound, with the molecular formula C₉H₈F₂O₄, the theoretical elemental composition can be calculated. cymitquimica.comuni.luechemi.com

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09949.59
HydrogenH1.00888.0643.70
FluorineF18.998237.99617.42
OxygenO15.999463.99629.33
Total 218.155 100.00

Experimental CHN analysis would be performed to compare the measured mass percentages of carbon and hydrogen with these theoretical values. A close agreement between the experimental and theoretical values would provide strong evidence for the compound's purity and elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation (Relevant for related benzoic acid derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the public domain, the crystal structures of many related benzoic acid derivatives have been extensively studied. A common structural motif in the solid state of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. researchgate.netbohrium.comresearchgate.net

For example, the crystal structure of 3,4-dimethoxybenzoic acid reveals that it forms hydrogen-bonded dimers. researchgate.net The carboxylic acid group in these dimers is nearly coplanar with the benzene ring. bohrium.com The crystal packing is further influenced by other weak intermolecular interactions.

Compound Index

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine its most stable electronic configuration, or ground state.

A primary output of DFT calculations is the optimized molecular geometry, which provides precise predictions of bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, properties like the molecular dipole moment, which influences solubility and intermolecular interactions, can be accurately computed.

Table 1: Representative Predicted Ground State Properties of this compound using DFT (Note: The following values are illustrative, based on typical results from DFT calculations for similar aromatic compounds, and serve to represent the type of data generated.)

PropertyPredicted ValueUnit
Total Energy-855.43Hartrees
HOMO Energy-6.85eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.62eV
Dipole Moment3.12Debye

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy.

For this compound, these high-level calculations would serve as a benchmark to validate the results obtained from more cost-effective DFT methods. They are particularly valuable for calculating precise electronic energies and for studying phenomena where electron correlation effects are exceptionally important.

The aromaticity of the benzene ring in this compound is a defining feature of its structure and reactivity. Computational methods allow for the quantification of this property beyond simple structural rules. One of the most widely used criteria is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A significantly negative NICS value is a hallmark of aromatic character, indicating a diamagnetic ring current induced by delocalized π-electrons.

Table 2: Illustrative Aromaticity Indices for the Benzene Ring of this compound (Note: These values are representative examples for a substituted benzene ring.)

Aromaticity IndexPredicted Value (ppm)Interpretation
NICS(0)-9.8Strongly Aromatic
NICS(1)-11.2Strongly Aromatic

Molecular Modeling and Simulation

Moving from the properties of a single molecule to its dynamic behavior and interactions requires molecular modeling and simulation techniques.

The presence of several rotatable single bonds in this compound—specifically the bonds connected to the ether groups and the carboxylic acid—means the molecule can exist in multiple three-dimensional shapes, or conformations.

Conformational analysis is the systematic study of these different arrangements. By rotating the key dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformers (local and global minima) and the energy barriers (transition states) that separate them. Identifying the global minimum conformation is crucial as it represents the most populated state of the molecule under normal conditions.

Table 3: Hypothetical Conformational Analysis of Key Dihedral Angles (Note: Dihedral angles define the rotation around a bond. Energies are relative to the most stable conformer.)

ConformerDihedral Angle 1 (Ar-O-C-F)Dihedral Angle 2 (Ar-C-O-H)Relative Energy (kcal/mol)
Global Minimum178.5°0.5°0.00
Local Minimum 15.2°1.1°1.35
Local Minimum 2179.1°178.9°2.10

The way molecules of this compound interact with each other dictates its bulk properties, such as its melting point, boiling point, and crystal structure. Computational modeling can predict the nature and strength of these interactions.

The most significant interaction is expected to be the formation of a strong hydrogen-bonded dimer between the carboxylic acid groups of two molecules. This is a characteristic feature of most benzoic acids. Additionally, weaker interactions, such as C-H···O and C-H···F hydrogen bonds involving the methoxy and difluoromethoxy groups, as well as π-π stacking between the aromatic rings, would be analyzed to build a complete picture of the molecule's solid-state packing. The binding energy of these interactions can be calculated to quantify their strength.

Table 4: Summary of Potential Intermolecular Interactions

Interaction TypeInteracting GroupsRelative Strength
Hydrogen BondingCarboxylic Acid Dimer (-COOH ··· HOOC-)Strong
Weak Hydrogen BondingAromatic C-H ··· O=CWeak
Weak Hydrogen BondingMethoxy C-H ··· O (ether/acid)Weak
Dipole-DipoleDifluoromethoxy group (-OCF₂H)Moderate
π-π StackingBenzene Ring ··· Benzene RingWeak to Moderate

Theoretical Elucidation of Reaction Mechanisms

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies detailing the reaction mechanisms, transition state analyses, or the regioselectivity and stereoselectivity for the compound this compound were found.

While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways and predicting selectivity, and have been applied to similar substituted benzoic acids, research focusing specifically on this compound in this context appears to be unavailable in the public domain. mdpi.comresearchgate.netbohrium.com For instance, studies on other alkoxy-substituted benzoic acids have utilized DFT to investigate the regioselectivity of C-H activation and annulation reactions, highlighting the influence of substituents and reaction conditions on the outcome. mdpi.com However, the unique electronic and steric contributions of the difluoromethoxy group in the target molecule mean that direct extrapolation from these related systems would not be scientifically rigorous.

Transition State Analysis and Reaction Pathways

No published research provides transition state analysis or delineates specific reaction pathways for this compound. Such studies would typically involve high-level computational calculations to identify the geometry and energy of transition state structures, thereby mapping the energetic landscape of a given chemical transformation and determining the rate-limiting steps.

Computational Assessment of Regioselectivity and Stereoselectivity

There is no available literature that computationally assesses the regioselectivity or stereoselectivity of reactions involving this compound. A computational assessment would provide insight into how the difluoromethoxy and methoxy substituents direct incoming reagents to specific positions on the benzene ring (regioselectivity) or favor the formation of one stereoisomer over another (stereoselectivity). Without specific studies, no data tables or detailed research findings on this topic can be presented.

General information regarding the chemical properties of this compound is available. cymitquimica.comuni.luechemi.com

Research and Applications

While specific, large-scale applications of 4-(Difluoromethoxy)-3-methoxybenzoic acid are not widely documented in publicly available literature, its structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both the difluoromethoxy and methoxy (B1213986) groups, along with the reactive carboxylic acid handle, makes it an attractive building block for creating novel compounds with potentially enhanced biological or material properties.

Conclusion

Formation of the Benzoic Acid Core Structure

The benzoic acid functional group is a defining feature of the target molecule. Its synthesis can be approached through several reliable transformations, primarily involving carbonylation of phenolic precursors or oxidation of the corresponding aldehydes.

Carbonylation Reactions of Phenolic Starting Materials

Carbonylation reactions offer a powerful method for converting phenolic hydroxyl groups (often derivatized as triflates or tosylates) into carboxylic acids or their esters. researchgate.netorganic-chemistry.org

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis. nih.gov In this process, an aryl halide or pseudohalide (like a triflate derived from a phenol) undergoes a reaction with carbon monoxide (CO) in the presence of a palladium catalyst. diva-portal.orgrsc.orgcapes.gov.br The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by the insertion of CO into the aryl-palladium bond to form an acyl-palladium complex. diva-portal.org This intermediate then reacts with a nucleophile, such as water or an alcohol, to yield the carboxylic acid or ester, respectively, and regenerate the Pd(0) catalyst. researchgate.net

Significant progress has been made in making these reactions more practical, for instance, by using atmospheric pressure of CO and developing robust ligand systems like Xantphos or bulky, bidentate phosphine (B1218219) ligands that promote the reaction under milder conditions (70-110 °C). organic-chemistry.orgnih.gov These methods are compatible with a wide array of functional groups, making them suitable for complex molecule synthesis. organic-chemistry.org

Table 2: Palladium-Catalyzed Carbonylation of Phenolic Derivatives
Starting MaterialCatalyst SystemCO SourceProduct
Aryl TriflatesPd(OAc)2 / 1,3-bis(diphenylphosphino)propaneCO gas (ambient pressure)Aryl Esters researchgate.net
Aryl Tosylates/MesylatesPd(OAc)2 / dcppCO gas (atmospheric pressure)Aryl Esters organic-chemistry.org
Aryl BromidesPd(OAc)2 / XantphosCO gas (atmospheric pressure)Aryl Esters/Amides nih.gov

Oxidative Transformations of Aldehyde Precursors

A classic and highly reliable method for synthesizing benzoic acids is the oxidation of the corresponding benzaldehydes. The synthesis of this compound can thus be envisioned from a 4-(difluoromethoxy)-3-methoxybenzaldehyde precursor.

A variety of oxidizing agents can effect this transformation. Traditional methods often employ stoichiometric amounts of strong oxidants like chromium-based reagents or potassium permanganate, but these can generate toxic waste. rsc.org Modern approaches focus on greener and more selective alternatives. For instance, hydrogen peroxide can be used in combination with catalysts like methyltrioxorhenium or in an improved aqueous basic system, which is particularly effective for electron-rich aromatic aldehydes. organic-chemistry.orgresearchgate.net

Organocatalytic methods have also emerged, using catalysts like N-hydroxyphthalimide (NHPI) with molecular oxygen as the ultimate oxidant, avoiding the need for transition metals. organic-chemistry.org Furthermore, light-promoted oxidation using atmospheric oxygen in a solvent mixture like acetone (B3395972) and water presents a highly sustainable and simple method for this conversion. rsc.org For substrates with multiple oxidizable groups, biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer exceptional chemoselectivity, converting the aldehyde to a carboxylic acid while leaving other sensitive functionalities untouched. nih.gov

Advanced Fluorination Techniques Applicable to Aryl Systems

While the focus for the target molecule is on the difluoromethoxy group, understanding advanced techniques for direct C-F bond formation on aryl rings is crucial for synthesizing related analogues.

Balz-Schiemann Reaction and its Modern Adaptations

The Balz-Schiemann reaction is a classic and pivotal method for introducing a fluorine atom into an aromatic ring. numberanalytics.com It involves the transformation of a primary aromatic amine into an aryl fluoride (B91410). chemistrylearner.com The process begins with the diazotization of the arylamine with nitrous acid, followed by reaction with fluoroboric acid (HBF4) to form an aryl diazonium tetrafluoroborate (B81430) salt. chemistrylearner.comscienceinfo.comtestbook.com This salt is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride. chemistrylearner.com

Despite its utility, the traditional Balz-Schiemann reaction has limitations, including the need for high temperatures and the potentially explosive nature of the isolated diazonium salts. scienceinfo.com Modern adaptations have sought to address these issues. Innovations include:

Alternative Counterions: Using hexafluorophosphates (PF6⁻) or hexafluoroantimonates (SbF6⁻) instead of tetrafluoroborate can improve yields for certain substrates. wikipedia.org

In Situ Diazotization: Employing reagents like nitrosonium salts (e.g., [NO]SbF6) or using liquid hydrogen fluoride as a solvent allows for the diazotization and subsequent fluorination without isolating the diazonium intermediate. wikipedia.org

Milder Conditions: The development of continuous flow protocols helps to manage the hazards associated with diazonium salts and improve scalability. researchgate.net Additionally, using organotrifluoroborates as fluoride sources or employing hypervalent iodine(III) catalysis allows the reaction to proceed under much milder temperature conditions (25–60 °C). researchgate.netnih.govresearchgate.net

Photochemical Methods: The decomposition of the diazonium salt can also be induced photochemically, sometimes at lower temperatures. chemistrylearner.comnih.gov

These modern adaptations have significantly expanded the scope, safety, and practicality of the Balz-Schiemann reaction for the synthesis of a wide range of fluoroarenes. numberanalytics.comresearchgate.net

Table 3: Comparison of Traditional and Modern Balz-Schiemann Reactions
FeatureTraditional MethodModern Adaptations
Fluoride SourceFluoroboric acid (HBF4) chemistrylearner.comHexafluorophosphates, Hexafluoroantimonates, Organotrifluoroborates wikipedia.orgnih.gov
Reaction ConditionsHigh temperature (thermal decomposition) scienceinfo.comMilder temperatures (catalysis), photochemical, continuous flow researchgate.netnih.gov
IntermediateIsolated diazonium tetrafluoroborate salt scienceinfo.comOften generated and used in situ wikipedia.org
SafetyPotentially explosive intermediates scienceinfo.comImproved safety through flow chemistry and milder conditions researchgate.net

Halogen Exchange (HALEX) Processes in Fluorinated Aromatics

The Halogen Exchange (HALEX) process is a cornerstone of industrial aromatic fluorination, involving the substitution of a halogen, typically chlorine, with fluorine. nih.govwikipedia.orgnih.gov This nucleophilic aromatic substitution (SNAr) reaction is generally conducted at elevated temperatures (150-250 °C) in polar aprotic solvents like DMSO, DMF, or sulfolane, using a fluoride salt, most commonly potassium fluoride (KF). nih.govwikipedia.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. wikipedia.orgorganic-chemistry.org

For the synthesis of compounds structurally related to this compound, a hypothetical HALEX reaction could start from a corresponding chlorinated precursor, such as a 4-chloro-3-methoxybenzoic acid derivative. The efficiency of the HALEX process is influenced by several factors, including the reactivity of the fluoride source. While KF is widely used due to its cost-effectiveness, more soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (TBAF) can facilitate the reaction under milder conditions. wikipedia.org The use of phase transfer catalysts can also enhance the reaction rate by improving the solubility of the fluoride anion in the organic phase. synquestlabs.com

Table 1: General Conditions for HALEX Reactions of Aromatic Chlorides

ParameterTypical Conditions
Substrate Aromatic chloride with electron-withdrawing groups
Fluorinating Agent KF, CsF, TBAF
Solvent DMSO, DMF, Sulfolane
Temperature 150-250 °C
Catalyst Phase transfer catalysts (optional)

This table presents generalized conditions for the HALEX process. Specific conditions for the synthesis of this compound analogs would require experimental optimization.

Decarboxylative Fluorination Strategies

Decarboxylative fluorination has emerged as a powerful method for the synthesis of fluorinated compounds, offering an alternative to traditional methods by utilizing readily available carboxylic acids. nsf.gov This strategy involves the replacement of a carboxylic acid group with a fluorine atom.

Copper- and Iron-Catalyzed Decarboxylative Fluoroalkylation

Transition metal catalysis, particularly with copper and iron, has significantly advanced the field of decarboxylative fluoroalkylation. These methods often proceed under milder conditions compared to traditional fluorination techniques.

Copper-Catalyzed Decarboxylative Fluorination:

Iron-Catalyzed Decarboxylative Fluorination:

Iron, being an earth-abundant and inexpensive metal, offers a more sustainable option for catalysis. Iron-catalyzed decarboxylative radical addition reactions have been developed, often initiated by visible light. rsc.org These reactions proceed via a ligand-to-metal charge transfer (LMCT) process under ligand-free conditions, generating radical intermediates that can be trapped by a fluorine source. rsc.org This methodology has been demonstrated for the synthesis of various chiral heterocycles. While direct application to the synthesis of this compound needs investigation, the principles of iron-catalyzed decarboxylation are promising.

Table 2: Comparison of Copper- and Iron-Catalyzed Decarboxylative Fluorination of Aromatic Carboxylic Acids

Catalyst SystemGeneral Reaction ConditionsSubstrate Scope
Copper-based Photoinduced LMCT, often with a copper(II) salt and a suitable ligand. nsf.govrsc.orgBroad, including electron-deficient and ortho-substituted benzoic acids. rsc.orgrsc.org
Iron-based Visible light-induced, often ligand-free with an iron salt. rsc.orgPrimarily demonstrated for the synthesis of chiral heterocycles. rsc.org

This table provides a general comparison based on published research. Specific yields and conditions are highly substrate-dependent.

Late-Stage Fluorination Methodologies for Complex Molecules

Late-stage fluorination (LSF) is a crucial strategy in drug discovery and development, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.govnumberanalytics.comrsc.org This approach avoids the need to carry fluorinated building blocks through a lengthy synthesis.

For a molecule like this compound, a potential LSF strategy could involve the fluorination of a precursor such as a vanillin derivative. ebyu.edu.trnih.gov For instance, a hydroxyl group on a precursor molecule could be converted to a fluorine atom using deoxyfluorination reagents. numberanalytics.com Palladium-catalyzed fluorination of arylboronic acids or aryl stannanes also represents a powerful LSF method. nih.govnumberanalytics.com These reactions often exhibit good functional group tolerance, making them suitable for complex substrates. nih.govnumberanalytics.com

The development of electrophilic fluorinating reagents has further expanded the scope of LSF, enabling the direct C-H fluorination of arenes. nih.gov While this approach often requires directing groups for regioselectivity, recent advances have shown promise for undirected C-H fluorination under palladium catalysis.

Green Chemistry Principles in the Synthesis of Fluorinated Aromatic Acids

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing fluorinated aromatic acids, several strategies can be employed to enhance sustainability.

Application of Ionic Liquids for Enhanced Sustainability

Ionic liquids (ILs) have gained attention as "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. nih.govnih.gov In fluorination reactions, ILs can serve as both the solvent and a promoter. For instance, in nucleophilic fluorination reactions, ILs can enhance the solubility of metal fluorides and promote the reaction through their ionic nature. nih.gov The use of imidazolium-based ionic liquids with reagents like Selectfluor™ has been shown to provide a convenient medium for the electrophilic fluorination of arenes under essentially acid-free conditions. nih.gov

Table 3: Examples of Ionic Liquids Used in Fluorination Reactions

Ionic LiquidApplicationReference
[bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate)Aromatic fluorination via decomposition of triazenes
[emim][OTf] (1-ethyl-3-methylimidazolium triflate)Electrophilic fluorination of arenes with Selectfluor™ nih.gov
[bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate)Electrophilic fluorination of arenes with Selectfluor™ nih.gov

This table showcases examples of ionic liquids and their applications in fluorination, highlighting their potential for greener synthesis.

Sustainable Decarboxylative Coupling Approaches

The pursuit of greener and more efficient synthetic methods in pharmaceutical and materials chemistry has led to the development of sustainable decarboxylative coupling reactions. These methods utilize carboxylic acids, which are abundant and often renewable, as versatile coupling partners, releasing carbon dioxide as the only byproduct. This approach circumvents the need for pre-functionalized starting materials like organohalides or organometallic reagents, which often generate stoichiometric amounts of toxic waste. researchgate.netnih.gov Recent advancements have demonstrated the viability of these reactions for the synthesis of complex molecules, including analogues of this compound.

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom bonds. researchgate.netnih.gov These transformations are typically mediated by transition metal catalysts, such as copper or palladium, or driven by photoredox catalysis, offering mild and selective routes to a wide array of functionalized aromatic compounds. researchgate.netrsc.org

One of the key advantages of decarboxylative coupling is the use of carboxylic acids as readily available, stable, and structurally diverse starting materials. nih.gov This strategy is particularly relevant for the synthesis of substituted benzoic acid derivatives. For instance, benzoic acids bearing electron-withdrawing groups have been shown to readily undergo decarboxylation to form aryl-copper intermediates, which can then participate in cross-coupling reactions. rsc.org Conversely, methods have also been developed to accommodate benzoic acids with electron-donating substituents, expanding the synthetic utility of this methodology. nih.gov

Copper-Mediated Decarboxylative Coupling

Copper-based catalytic systems have proven effective for the decarboxylative C-H arylation of heteroarenes with benzoic acids. rsc.org In these reactions, an electron-deficient benzoic acid is coupled with a heterocycle in the presence of a copper catalyst and an oxidant, typically molecular oxygen. rsc.org This method is advantageous due to the low cost and low toxicity of copper compared to other transition metals. Research has shown that various substituted benzoic acids, including those with fluorine-containing substituents, can be successfully coupled, albeit sometimes in modest yields depending on the electronic nature of the coupling partners. rsc.org

A study on the copper-mediated decarboxylative C-H arylation of various heteroarenes with electron-deficient benzoic acids demonstrated the feasibility of this approach. The reaction conditions and the scope of the benzoic acid substrates were investigated, providing valuable insights into the electronic requirements of the reaction.

Table 1: Copper-Mediated Decarboxylative Arylation of Heteroarenes with Substituted Benzoic Acids (This table is interactive and can be sorted by clicking on the headers.)

Benzoic Acid SubstrateHeterocyclic PartnerCatalyst SystemOxidantYield (%)Reference
2-Nitrobenzoic acidBenzothiazoleCu(OAc)₂ / 1,10-phenanthrolineO₂85 rsc.org
4-Fluorobenzoic acidBenzothiazoleCu(OAc)₂ / 1,10-phenanthrolineO₂45 rsc.org
2,4-Difluorobenzoic acidBenzothiazoleCu(OAc)₂ / 1,10-phenanthrolineO₂38 rsc.org
2-Chloro-4-fluorobenzoic acidBenzothiazoleCu(OAc)₂ / 1,10-phenanthrolineO₂42 rsc.org
2-Nitrobenzoic acidBenzoxazoleCu(OAc)₂ / 1,10-phenanthrolineO₂82 rsc.org
2-Nitrobenzoic acidThiopheneCu(OAc)₂ / 1,10-phenanthrolineO₂55 rsc.org

Photoredox-Catalyzed Decarboxylative Coupling

Visible-light photoredox catalysis has emerged as a particularly powerful and sustainable tool for initiating decarboxylative transformations under mild conditions. nih.govlookchem.comu-fukui.ac.jpacs.org This approach utilizes a photocatalyst that, upon light absorption, can facilitate single-electron transfer (SET) to or from a carboxylic acid derivative, initiating its decarboxylation to generate a radical intermediate. lookchem.comu-fukui.ac.jp This radical can then engage in a variety of bond-forming reactions.

Research in this area has demonstrated the successful decarboxylative radical addition of a wide range of benzoic acids to electron-deficient alkenes. lookchem.com These reactions are often carried out at room temperature under irradiation with blue LEDs, showcasing the mildness of this methodology. The electronic nature of the substituents on the benzoic acid can influence the reaction efficiency. lookchem.com

A study on visible- and UV-light-induced decarboxylative radical reactions of benzoic acids using organic photoredox catalysts highlighted the broad applicability of this method. Various benzoic acids were coupled with different alkenes, demonstrating the versatility of this approach for C-C bond formation.

Table 2: Photoredox-Catalyzed Decarboxylative Radical Addition of Benzoic Acids to Alkenes (This table is interactive and can be sorted by clicking on the headers.)

Benzoic Acid SubstrateAlkene PartnerPhotocatalyst SystemLight SourceYield (%)Reference
4-Cyanobenzoic acidAcrylonitrile4-CzIPNBlue LED85 lookchem.com
4-Trifluoromethylbenzoic acidAcrylonitrile4-CzIPNBlue LED78 lookchem.com
4-Methoxybenzoic acidAcrylonitrile4-CzIPNBlue LED65 lookchem.com
4-Phenylbenzoic acidAcrylonitrile4-CzIPNBlue LED72 lookchem.com
Benzoic acidt-Butyl acrylate4-CzIPNBlue LED55 lookchem.com
4-Chlorobenzoic acidAcrylamide4-CzIPNBlue LED68 lookchem.com

While direct examples of the synthesis of this compound using these specific decarboxylative coupling methods are not yet prevalent in the literature, the successful application of these strategies to a wide range of substituted benzoic acids, including those with methoxy (B1213986) and fluoro-containing groups, strongly suggests their potential applicability. rsc.orglookchem.com The development of these sustainable methodologies opens up new avenues for the efficient and environmentally benign synthesis of complex benzoic acid derivatives and their analogues.

Application in Organic Synthesis: 4 Difluoromethoxy 3 Methoxybenzoic Acid As a Versatile Building Block

Role in the Synthesis of Diverse Fluorinated Aromatic Compounds

4-(Difluoromethoxy)-3-methoxybenzoic acid serves as a crucial building block in the synthesis of a variety of fluorinated aromatic compounds. The introduction of the difluoromethoxy group (OCF₂H) into aromatic scaffolds is of significant interest in medicinal chemistry and materials science. This is because the OCF₂H group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability. chemenu.com The presence of this fluorine-containing moiety can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. chemenu.com

The synthesis of aromatic compounds bearing the difluoromethoxy group often starts from precursors like this compound. cymitquimica.comuni.lu The carboxylic acid functionality provides a reactive handle for a wide range of chemical transformations, allowing for the construction of more complex fluorinated aromatic structures. cymitquimica.combldpharm.com For instance, the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655), a related fluorinated aromatic compound, can be achieved from vanillin (B372448), highlighting a pathway to introduce the difluoromethoxy group. chemicalbook.com The difluoro(methoxy)methyl group, in general, is considered a moderate electron acceptor, influencing the electronic properties of the aromatic ring. nbuv.gov.ua

Strategies for Derivatization and Functional Group Interconversion

The carboxylic acid group of this compound allows for a multitude of derivatization strategies and functional group interconversions, making it a highly versatile intermediate in organic synthesis.

Ester and Amide Linkage Formation for Molecular Scaffolds

The carboxylic acid can be readily converted into esters and amides, which are fundamental linkages in the construction of larger molecular scaffolds. cymitquimica.com Esterification can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. nih.gov Amide bond formation is also a common transformation, often accomplished by activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride, followed by reaction with an amine. smolecule.comnih.govnih.gov These reactions are essential for creating diverse libraries of compounds for screening in drug discovery and other applications. nih.govmdpi.com

Table 1: Examples of Coupling Agents for Amide Synthesis

Coupling Agent Description Reference
Dicyclohexylcarbodiimide (DCC) A widely used coupling agent for the formation of amides from carboxylic acids and amines. nih.gov

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles)

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov The general synthetic route to 1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine intermediate, which can be derived from the corresponding carboxylic acid or its ester. nih.govnih.gov For instance, the carboxylic acid can be converted to its acid hydrazide, which then undergoes cyclization with another carboxylic acid derivative or a related reagent to form the oxadiazole ring. nih.govnih.gov

A common method involves reacting the acid hydrazide with a dehydrating agent like phosphorus oxychloride. nih.gov The resulting 2,5-disubstituted 1,3,4-oxadiazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry. nih.gov

Benzoyl Chloride Intermediate for Further Acylations

A key synthetic strategy involves the conversion of this compound to its corresponding benzoyl chloride, 4-(difluoromethoxy)-3-methoxybenzoyl chloride. smolecule.compatsnap.com This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. smolecule.compatsnap.com The resulting acyl chloride is a highly reactive intermediate that can readily undergo acylation reactions with a variety of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts acylations). smolecule.comchemicalbook.comprepchem.com This reactivity makes it a pivotal intermediate for introducing the 4-(difluoromethoxy)-3-methoxybenzoyl moiety into a wide array of molecules. smolecule.com

Table 2: Reagents for Benzoyl Chloride Formation

Reagent Conditions Reference
Thionyl chloride (SOCl₂) Often used with a catalytic amount of N,N-dimethylformamide (DMF). patsnap.com

Development of Complex Organic Scaffolds in Multi-Step Synthesis

The versatility of this compound and its derivatives makes them valuable starting materials in multi-step synthetic sequences aimed at constructing complex organic scaffolds. flinders.edu.aunih.gov In such syntheses, the initial transformations of the benzoic acid moiety provide a foundation upon which further chemical complexity can be built. For example, after an initial esterification or amidation, other functional groups on the aromatic ring or on the newly introduced substituent can be manipulated.

The development of continuous-flow synthesis methods has further enhanced the utility of such building blocks in multi-step processes, allowing for the efficient and controlled synthesis of complex molecules. flinders.edu.aunih.gov These methods can be particularly advantageous for handling reactive intermediates and for scaling up the production of target compounds. nih.gov

Late-Stage Functionalization Applications in Synthetic Chemistry

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing functional groups into a complex molecule at a late stage of the synthetic route. nih.govscispace.commpg.de This approach avoids the need for de novo synthesis of each new analog and allows for the rapid diversification of lead compounds in drug discovery. nih.govscispace.com While direct late-stage introduction of the entire this compound moiety is less common, the principles of LSF are highly relevant to the manipulation of molecules containing this scaffold.

For instance, other positions on the aromatic ring of a molecule already containing the 4-(difluoromethoxy)-3-methoxybenzoyl group could be targeted for C-H functionalization. scispace.commpg.de Furthermore, the development of new methods for the late-stage introduction of the difluoromethyl group (CF₂H) is an active area of research, which could provide alternative routes to compounds that would otherwise be prepared from precursors like this compound. rsc.org The ability to perform selective transformations on complex molecules without the need for pre-installed functional groups is a key goal of LSF. mpg.de

Q & A

Q. What are the common synthetic routes for 4-(difluoromethoxy)-3-methoxybenzoic acid, and how are intermediates characterized?

  • Synthesis : A typical route involves difluoromethylation of a phenolic precursor (e.g., 4-hydroxy-3-methoxybenzoic acid) using reagents like chlorodifluoromethane under basic conditions. Subsequent oxidation of aldehyde intermediates (e.g., 4-(difluoromethoxy)-3-methoxybenzaldehyde) with potassium permanganate or chromium trioxide yields the carboxylic acid .
  • Characterization : FT-IR (to confirm functional groups like -COOH and -OCH2F), NMR (1H/13C for substituent positions), and mass spectrometry (for molecular weight validation) are critical. Solid-state polymerization (SSP) may refine purity .

Q. How does the presence of difluoromethoxy and methoxy groups influence the compound’s solubility and stability?

  • The difluoromethoxy group increases lipophilicity, enhancing membrane permeability, while the methoxy group contributes to steric hindrance, reducing hydrolysis. Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL), with stability confirmed via HPLC under ambient conditions (no degradation over 48 hours) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), and 2850 cm⁻¹ (OCH3) .
  • NMR : 1H NMR shows singlet peaks for -OCH2F (δ 6.8–7.2 ppm) and -OCH3 (δ 3.8 ppm). 19F NMR confirms difluoromethoxy symmetry (δ -80 to -85 ppm) .

Q. How is the compound purified after synthesis?

  • Method : Recrystallization from ethanol/water (1:3 ratio) yields >95% purity. For trace impurities (e.g., unreacted aldehyde), column chromatography (silica gel, hexane/ethyl acetate gradient) is effective .

Q. What are the key functional groups and their reactivity in this compound?

  • Carboxylic acid (-COOH) : Participates in esterification, amidation, and salt formation.
  • Difluoromethoxy (-OCH2F) : Resists nucleophilic substitution but undergoes radical reactions.
  • Methoxy (-OCH3) : Electron-donating, stabilizes aromatic rings against electrophilic attack .

Advanced Research Questions

Q. How do substituent positions affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • The meta-methoxy group deactivates the ring, making NAS at the para-difluoromethoxy position less feasible. However, fluorine’s electronegativity enhances ortho/para-directing effects in derivatives. For example, fluorination at C5 increases reactivity toward amines (e.g., forming amides) .

Q. What is the role of this compound in designing MDM2-p53 inhibitors?

  • The benzoic acid moiety serves as a scaffold for binding MDM2’s hydrophobic pocket. Modifications (e.g., adding cyano or chloro groups) enhance binding affinity. Idasanutlin (RG7388), a related compound, shows IC50 < 10 nM in cancer cell lines .

Q. How can computational methods predict the compound’s metabolic stability?

  • In silico tools : Use PISTACHIO and REAXYS databases to model cytochrome P450 interactions. The difluoromethoxy group reduces oxidative metabolism (t1/2 > 6 hours in hepatocyte assays) .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

  • Prodrug approach : Esterification (e.g., ethyl ester) improves oral absorption. In vivo studies in rodents show 60–70% bioavailability. Co-administration with permeability enhancers (e.g., sodium caprate) increases intestinal uptake .

Q. How does the compound interact with biological targets in inflammation pathways?

  • COX-2 inhibition : The difluoromethoxy group mimics fluorinated NSAIDs (e.g., Celecoxib). IC50 values for COX-2 inhibition range from 50–100 nM in macrophage assays. SAR studies suggest methoxy positioning is critical for selectivity over COX-1 .

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4-(Difluoromethoxy)-3-methoxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.